3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Overview
Description
3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a cyclopropyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with cyclopropylamine under suitable conditions to form 3-chloro-N-cyclopropylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in various steps of the synthesis.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds .
Scientific Research Applications
3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, and the pathways involved .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H21BClNO3 |
---|---|
Molecular Weight |
321.6 g/mol |
IUPAC Name |
3-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)11-7-10(8-12(18)9-11)14(20)19-13-5-6-13/h7-9,13H,5-6H2,1-4H3,(H,19,20) |
InChI Key |
VPQZHTFVKULYET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NC3CC3 |
Origin of Product |
United States |
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